molecular formula C13H10Cl2N2O B1202486 1,3-Bis(3-chlorophenyl)urea CAS No. 13208-31-6

1,3-Bis(3-chlorophenyl)urea

Cat. No. B1202486
CAS RN: 13208-31-6
M. Wt: 281.13 g/mol
InChI Key: HMOUVTOOMLBCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(3-chlorophenyl)urea is a member of ureas.

Scientific Research Applications

Anti-Cancer Applications

Symmetrical N,N'-diarylureas, including 1,3-bis(3-chlorophenyl)urea derivatives, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting a promising pathway for developing non-toxic, target-specific anti-cancer therapies (Denoyelle et al., 2012).

Nonlinear Optical Properties

Bis-chalcone derivatives, including those related to 1,3-bis(3-chlorophenyl)urea, have been synthesized and demonstrated significant nonlinear optical properties. Their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities are notably higher than urea, highlighting their potential in photonic and optoelectronic applications (Shettigar et al., 2006).

Synthesis Techniques

A new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea has been developed, showcasing a high-yield process that may facilitate easier production for further research and application. This method emphasizes the compound's accessible synthesis route, broadening its research and application scope (Zhu Hui, 2007).

Molecular Interactions and Structural Studies

The interaction of 1,3-bis(4-nitrophenyl)urea with various anions has been studied, revealing insights into hydrogen bonding mechanisms that could be relevant for understanding similar interactions in derivatives of 1,3-bis(3-chlorophenyl)urea. These findings contribute to the broader knowledge of supramolecular chemistry and the development of advanced materials (Boiocchi et al., 2004).

Supramolecular Structures

Research on 1,3-bis(m-cyanophenyl)urea, which shares structural similarities with 1,3-bis(3-chlorophenyl)urea, focuses on its role in forming diverse supramolecular structures. These structures have potential applications in gel formation, drug delivery systems, and the creation of novel materials (Capacci-Daniel et al., 2015).

properties

CAS RN

13208-31-6

Product Name

1,3-Bis(3-chlorophenyl)urea

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

1,3-bis(3-chlorophenyl)urea

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

HMOUVTOOMLBCPQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl

Other CAS RN

13208-31-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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